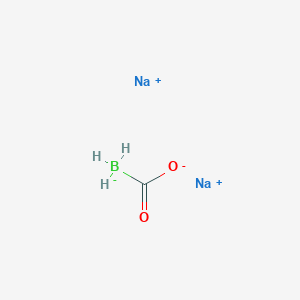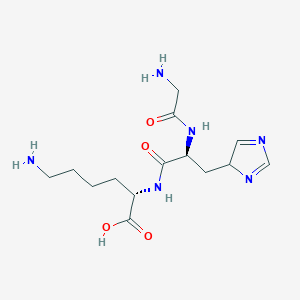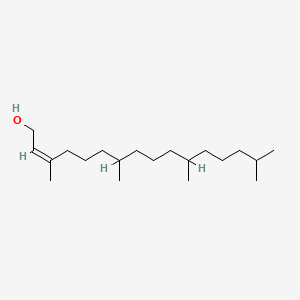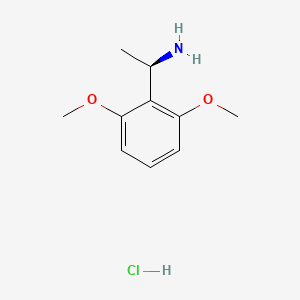
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is an organic compound with the molecular formula C12H13F4NO. It is characterized by the presence of a piperidine ring substituted with a phenoxy group that contains both fluoro and trifluoromethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)phenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol is treated with a base to form the phenoxide ion, which then reacts with piperidine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro and trifluoromethyl groups.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Bases: Used in nucleophilic substitution reactions to generate phenoxide ions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce various substituted aromatic compounds .
Applications De Recherche Scientifique
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Agrochemicals: The compound is used in the development of new agrochemicals due to its unique chemical properties.
Material Science: It is studied for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine depends on its specific application. In pharmaceuticals, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)piperidine: Similar structure but lacks the phenoxy group.
4-(3-Fluorophenoxy)piperidine: Similar structure but lacks the trifluoromethyl group.
4-(4-Fluoro-2-methoxyphenoxy)piperidine: Similar structure but has a methoxy group instead of a trifluoromethyl group.
Uniqueness
4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is unique due to the combination of the fluoro and trifluoromethyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenoxy]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO/c13-11-2-1-9(7-10(11)12(14,15)16)18-8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWOMXSULCORSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Carboxymethyl)cyclohexyl]azanium;chloride](/img/structure/B7947695.png)
![5-Fluoro-thiazolo[5,4-b]pyridin-2-ol](/img/structure/B7947700.png)

![5-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B7947707.png)





![(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride](/img/structure/B7947749.png)

